2-iodo-N'-(4-nitrophenyl)benzohydrazide
Description
2-Iodo-N'-(4-nitrophenyl)benzohydrazide is a benzohydrazide derivative characterized by an ortho-iodo substituent on the benzoyl ring and a 4-nitrophenyl group attached to the hydrazide moiety. Its molecular formula is C₁₃H₉IN₃O₃, with a molecular weight of 397.13 g/mol. The iodine atom at the ortho position introduces steric bulk and electronic effects, while the nitro group enhances electron-withdrawing properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C13H10IN3O3 |
|---|---|
Molecular Weight |
383.14g/mol |
IUPAC Name |
2-iodo-N'-(4-nitrophenyl)benzohydrazide |
InChI |
InChI=1S/C13H10IN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18) |
InChI Key |
XGDCUKNFYRFFNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Benzohydrazide Derivatives
| Compound Name | Substituents (Benzoyl/Hydrazide) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Iodo-N'-(4-nitrophenyl)benzohydrazide | 2-iodo (benzoyl), 4-nitro (hydrazide) | I, NO₂ | 397.13 |
| 3-Bromo-4-methoxy-N'-(4-nitrobenzylidene)benzohydrazide | 3-Br, 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) | Br, OCH₃, NO₂ | 410.18 |
| 4-Methoxy-N'-(4-nitrobenzylidene)benzohydrazide | 4-OCH₃ (benzoyl), 4-NO₂ (hydrazide) | OCH₃, NO₂ | 299.29 |
| 2-Hydroxy-5-iodo-N'-(arylethylidene)benzohydrazide | 2-OH, 5-I (benzoyl), varied aryl (hydrazide) | OH, I | ~360–400 (varies) |
| (E)-2-Fluoro-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide | 2-F (benzoyl), 4-NO₂ (hydrazide) | F, NO₂ | 330.27 |
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a strong EWG common in these derivatives, enhancing stability and polar interactions. Iodo and bromo substituents add steric bulk and influence lipophilicity .
- Ortho vs. Para Substituents : The ortho-iodo in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methoxy), affecting binding to biological targets .
Key Observations :
- The target compound’s synthesis in glacial acetic acid achieves moderate yields (75–80%), while DES-based methods for similar iodinated derivatives improve yields (up to 92%) by reducing reaction times and avoiding volatile solvents .
- Microwave-assisted synthesis (e.g., for thiophene derivatives) further enhances efficiency but requires specialized equipment .
Key Observations :
- The target compound exhibits moderate analgesic activity (58% inhibition) but is less potent than fluorinated or benzimidazole-containing derivatives, which show nanomolar IC₅₀ values against cancer cells .
- The 4-nitrophenyl moiety enhances antimicrobial activity, with MIC values comparable to ciprofloxacin for some analogs .
Physicochemical and Photophysical Properties
- Solubility : The nitro group improves aqueous solubility slightly compared to purely hydrophobic derivatives (e.g., 4-methylbenzylidene analogs) .
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